2-amino-N,4-dimethoxy-N-methylbenzamide
Overview
Description
2-Amino-N,4-dimethoxy-N-methylbenzamide (2-ADMB) is a small molecule that has been studied extensively in recent years due to its potential applications in the fields of medicine and biochemistry. 2-ADMB is a derivative of the amino acid lysine, and is composed of an amine group, a dimethoxy group and a methylbenzamide group. It has been used in a variety of scientific studies, including the synthesis of peptides, the study of enzyme-catalyzed reactions, and the investigation of protein-ligand interactions. In addition, 2-ADMB has been shown to have potential applications in the development of new drugs and therapies.
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Benzamides, including 2-amino-N,4-dimethoxy-N-methylbenzamide, have been synthesized and analyzed for their antioxidant and antibacterial activities .
Methods of Application or Experimental Procedures
The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Results or Outcomes
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
properties
IUPAC Name |
2-amino-N,4-dimethoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12(15-3)10(13)8-5-4-7(14-2)6-9(8)11/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBWPJRGAVYPLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)OC)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,4-dimethoxy-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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